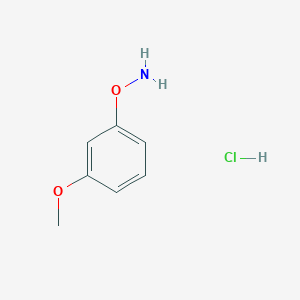
O-(3-Methoxyphenyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Methoxyphenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white crystalline solid form and is often used as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of O-(3-Methoxyphenyl)hydroxylamine Hydrochloride typically begins with .
Oximation: The benzaldehyde undergoes an oximation reaction to form an oxime.
Methylation: The oxime is then methylated to produce a methoxy-substituted oxime.
Hydrolysis: The methoxy-substituted oxime is hydrolyzed to yield O-(3-Methoxyphenyl)hydroxylamine.
Salt Formation: Finally, the hydroxylamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(3-Methoxyphenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent: Employed in various chemical reactions to introduce the hydroxylamine group.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which can be useful in biochemical research.
Medicine:
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or pathways.
Industry:
Agriculture: Used in the synthesis of agrochemicals such as herbicides and pesticides.
Material Science: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: O-(3-Methoxyphenyl)hydroxylamine Hydrochloride can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Methoxyamine Hydrochloride: Similar in structure but lacks the phenyl group.
Ethoxyamine Hydrochloride: Similar but with an ethoxy group instead of a methoxy group.
Hydroxylamine Hydrochloride: Lacks the methoxy and phenyl groups, making it less specific in its applications.
Uniqueness:
Specificity: The presence of the methoxy and phenyl groups in O-(3-Methoxyphenyl)hydroxylamine Hydrochloride provides unique reactivity and specificity in chemical reactions.
Versatility: Its ability to participate in various types of reactions makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H10ClNO2 |
|---|---|
Molekulargewicht |
175.61 g/mol |
IUPAC-Name |
O-(3-methoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-9-6-3-2-4-7(5-6)10-8;/h2-5H,8H2,1H3;1H |
InChI-Schlüssel |
IBUKXKVXUFQZGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)ON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


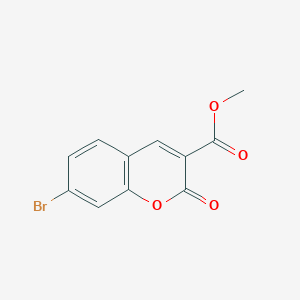

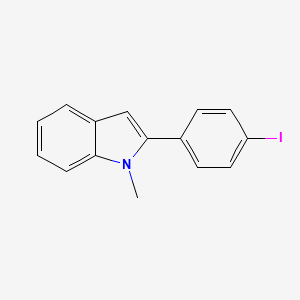
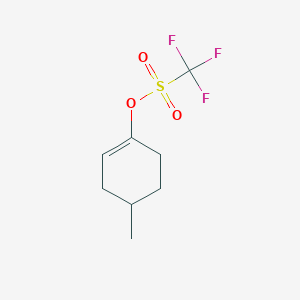
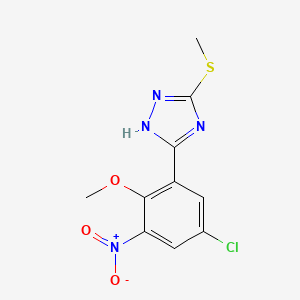


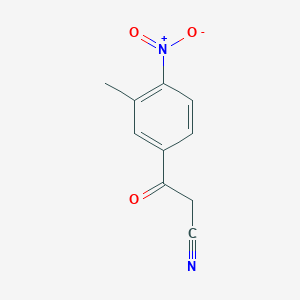
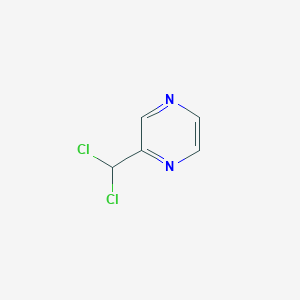

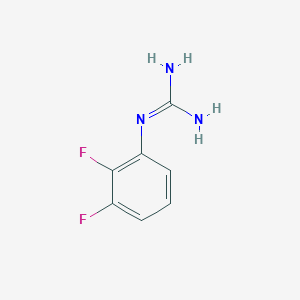

![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
